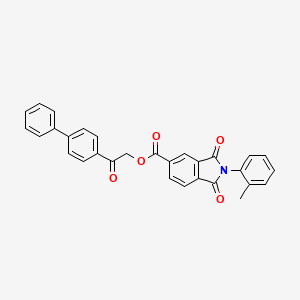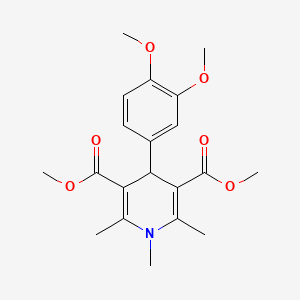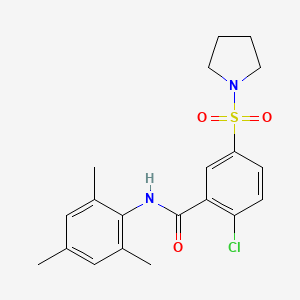
3-(2-methoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives typically involves the cyclodehydration of diacylhydrazines, which can be prepared from acid chloride and hydrazine. The synthesis process for related oxadiazole compounds has been reported to be straightforward, under mild conditions, and with good yields. For instance, the synthesis of similar compounds from methy 4-hydroxybenzoate and 4-cyanophenol has demonstrated the simplicity and efficiency of the synthesis process, achieving yields that are quite satisfactory (Hu Yao-dong, 2013).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives has been extensively studied using spectroscopic methods such as FT-IR, 1H NMR, and 13C NMR, alongside theoretical calculations. These studies provide detailed insights into the arrangement of atoms within the molecule and the electronic properties critical for understanding the compound's reactivity and potential applications (S. Srivastava et al., 2017).
Chemical Reactions and Properties
Oxadiazole derivatives participate in various chemical reactions due to the reactive nature of the oxadiazole ring. For example, reactions with aromatic diazonium salts can yield arylhydrazonal derivatives, which can further undergo condensation with active methylene compounds to produce pyridazine derivatives or with hydroxylamine hydrochloride to generate oxadiazole and triazole derivatives (Tayseer A. Abdallah et al., 2007).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as melting points, boiling points, and solubility, are crucial for their practical applications. These properties depend on the molecular structure, particularly the substituents attached to the oxadiazole ring. For instance, the presence of methoxy and nitro groups in the compound can influence its solubility and thermal stability, which are essential factors for its application in materials science and as corrosion inhibitors (M. Bouklah et al., 2006).
Chemical Properties Analysis
The chemical properties of "3-(2-methoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole" can be inferred from studies on similar compounds. The oxadiazole core is known for its electron-rich nature, which makes it a site for various chemical reactions. The presence of methoxy and nitro substituents further modulates the chemical reactivity, allowing for specific interactions with other molecules. These interactions are critical for the compound's potential biological activities and its application in materials science (F. Bentiss et al., 2002).
Mécanisme D'action
Orientations Futures
The study of complex organic molecules like “3-(2-methoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole” is a vibrant field of research. Future directions could include exploring its synthesis, investigating its reactions, studying its physical and chemical properties, and assessing its potential applications .
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-21-13-8-3-2-7-12(13)14-16-15(22-17-14)10-5-4-6-11(9-10)18(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNACGEGIHZUCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5208412.png)



![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208441.png)

![1-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-2-thienyl)ethanone](/img/structure/B5208451.png)
![2,2-dimethyl-N-(1-{1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5208460.png)
![1-[(4-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}phenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5208463.png)
![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5208464.png)

![2-[(4-chlorophenyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B5208469.png)
![N-(1-{1-[2-(1H-pyrazol-1-yl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5208479.png)
![5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide](/img/structure/B5208483.png)